Antileishmanial agent-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

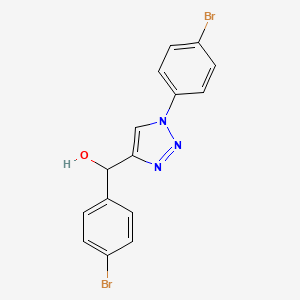

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H11Br2N3O |

|---|---|

Molecular Weight |

409.07 g/mol |

IUPAC Name |

(4-bromophenyl)-[1-(4-bromophenyl)triazol-4-yl]methanol |

InChI |

InChI=1S/C15H11Br2N3O/c16-11-3-1-10(2-4-11)15(21)14-9-20(19-18-14)13-7-5-12(17)6-8-13/h1-9,15,21H |

InChI Key |

ADBZXYOFJKVXLD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CN(N=N2)C3=CC=C(C=C3)Br)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Profile of Antileishmanial Agent-1: A Technical Guide

An In-depth Examination of a Novel 1,2,3-Triazole Derivative for Leishmaniasis Drug Development

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a promising synthetic compound, designated "Antileishmanial agent-1" (also referred to as compound 4 in its primary publication). This document is intended for researchers, scientists, and drug development professionals in the field of antiparasitic drug discovery, with a specific focus on leishmaniasis.

Introduction and Discovery Context

Leishmaniasis remains a significant global health problem, with current treatments hampered by issues of toxicity, emerging drug resistance, and high costs. The search for novel, effective, and safe antileishmanial agents is a critical area of research. Synthetic heterocyclic compounds, particularly those containing the 1,2,3-triazole scaffold, have emerged as a promising class of molecules due to their versatile synthesis and broad spectrum of biological activities.

"this compound" was identified through the screening of a series of 1,2,3-triazole derivatives for their activity against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. This compound, a 1,2,3-triazole derivative, demonstrated significant in vitro efficacy against both the promastigote and the clinically relevant intracellular amastigote stages of the parasite, coupled with a favorable selectivity index.

Synthesis and "Isolation"

As a synthetic compound, the concept of "isolation" pertains to its chemical synthesis and purification. "this compound" is formally named (4-bromophenyl)(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methanol . The synthesis of 1,4-disubstituted 1,2,3-triazoles is commonly achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While the specific reaction conditions from the primary reference are not available, a general and representative synthesis workflow is depicted below.

Caption: A representative workflow for the synthesis of "this compound".

Quantitative Biological Data

The in vitro activity of "this compound" was evaluated against Leishmania amazonensis and a mammalian cell line to determine its efficacy and selectivity. The key quantitative data are summarized in the table below.

| Parameter | Organism/Cell Line | Value | Reference |

| IC50 (Promastigotes) | Leishmania amazonensis | 15.52 ± 3.782 μM | [1] |

| IC50 (Intracellular Amastigotes) | Leishmania amazonensis | 4.10 ± 1.136 μM | [1] |

| CC50 (Cytotoxicity) | Murine Peritoneal Macrophages (BALB/c) | 84.01 ± 3.064 μM | [1] |

| Selectivity Index (SI) | (CC50 / IC50 Amastigotes) | 20.49 | [1] |

Mechanism of Action

The primary mechanism of action of "this compound" involves the modulation of the host macrophage response to infection. The compound was found to induce the production of nitric oxide (NO), a key leishmanicidal molecule produced by macrophages. This effect is mediated by the upregulation of inducible nitric oxide synthase (iNOS). Furthermore, the compound was observed to upregulate the expression of several pro-inflammatory and regulatory cytokines, including TNF-α, IL-1β, IL-6, IL-12, and IL-10, suggesting a broad immunomodulatory effect that enhances the parasite-killing capacity of the host cell.[1]

Caption: Signaling pathway of "this compound" in infected macrophages.

Experimental Protocols

The following are representative experimental protocols for the types of assays used to characterize "this compound". It should be noted that the specific protocols from the primary reference (Almeida-Souza F, et al. J Med Chem. 2021) could not be accessed; therefore, these are illustrative examples based on standard methodologies in the field.

Antileishmanial Activity against Promastigotes

-

Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., Schneider's insect medium) supplemented with 10% fetal bovine serum (FBS) at 26 °C.

-

Promastigotes in the logarithmic growth phase are seeded into 96-well plates at a density of 1 x 106 parasites/mL.

-

"this compound" is dissolved in dimethyl sulfoxide (DMSO) and added to the wells in serial dilutions. A control with DMSO alone is included.

-

The plates are incubated at 26 °C for 72 hours.

-

Parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer.

-

The 50% inhibitory concentration (IC50) is calculated by non-linear regression analysis of the dose-response curve.

Antileishmanial Activity against Intracellular Amastigotes

-

Peritoneal macrophages are harvested from BALB/c mice and seeded in 24-well plates with coverslips, allowed to adhere for 2-4 hours at 37 °C in a 5% CO2 atmosphere.

-

Adhered macrophages are infected with stationary-phase L. amazonensis promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

After 4 hours of incubation, non-phagocytosed promastigotes are removed by washing.

-

The infected macrophages are then treated with serial dilutions of "this compound".

-

The plates are incubated for an additional 48-72 hours at 37 °C with 5% CO2.

-

After incubation, the coverslips are fixed, stained with Giemsa, and the number of amastigotes per 100 macrophages is determined by light microscopy.

-

The IC50 value is calculated based on the reduction in the number of intracellular amastigotes compared to untreated infected cells.

Cytotoxicity Assay

-

Peritoneal macrophages are seeded in 96-well plates at a density of 5 x 105 cells/mL and allowed to adhere.

-

The cells are treated with various concentrations of "this compound" for 24-48 hours at 37 °C with 5% CO2.

-

Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . MTT solution is added to each well and incubated for 4 hours.

-

The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO or SDS solution).

-

The absorbance is measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.

Nitric Oxide Production Assay (Griess Assay)

-

Peritoneal macrophages are seeded in 96-well plates and infected with L. amazonensis promastigotes as described above.

-

The infected cells are treated with "this compound" at a concentration close to its IC50 value for amastigotes.

-

After 48 hours of incubation, the cell culture supernatant is collected.

-

50 µL of the supernatant is mixed with 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

The mixture is incubated at room temperature for 10-15 minutes to allow for color development.

-

The absorbance is measured at 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Caption: Experimental workflow for the Nitric Oxide (Griess) Assay.

Conclusion and Future Directions

"this compound" represents a promising hit compound from the 1,2,3-triazole class for the development of new treatments for leishmaniasis. Its potent activity against the intracellular amastigote form of L. amazonensis and its mechanism of action, which involves leveraging the host's immune response through nitric oxide induction, make it an attractive candidate for further investigation. Future studies should focus on lead optimization to improve potency and drug-like properties, as well as in vivo efficacy studies in animal models of cutaneous leishmaniasis.

References

An In-Depth Technical Guide to Miltefosine: An Oral Antileishmanial Agent

Introduction

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents with a spectrum of clinical manifestations, ranging from self-healing cutaneous lesions to fatal visceral disease. For decades, treatment options have been limited by toxicity, parenteral administration routes, and emerging drug resistance. Miltefosine (hexadecylphosphocholine) represents a significant advancement in antileishmanial therapy as the first effective and safe oral agent for the treatment of visceral and cutaneous leishmaniasis.[1] Originally developed as an anticancer drug, its potent antileishmanial activity was discovered in the 1980s, leading to its repurposing and subsequent approval for clinical use in several countries.[2]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental protocols for the evaluation of Miltefosine. It is intended for researchers, scientists, and drug development professionals working in the field of antiprotozoal drug discovery.

Chemical Structure and Physicochemical Properties

Miltefosine is an alkylphosphocholine, a synthetic analogue of lysophosphatidylcholine, but lacks the glycerol backbone.[3] Its structure consists of a long alkyl chain, a phosphate group, and a choline head group.

Chemical Structure:

Figure 1: Chemical Structure of Miltefosine

Table 1: Physicochemical Properties of Miltefosine

| Property | Value | Reference(s) |

| IUPAC Name | hexadecyl 2-(trimethylazaniumyl)ethyl phosphate | [4] |

| Synonyms | Hexadecylphosphocholine, HDPC | [4] |

| CAS Number | 58066-85-6 | [5] |

| Molecular Formula | C21H46NO4P | [5] |

| Molecular Weight | 407.6 g/mol | [5] |

| Appearance | White crystalline powder | |

| Solubility | Soluble in aqueous and organic solvents | |

| pKa | ~2 | [4] |

Mechanism of Action

The precise mechanism of action of Miltefosine is multifaceted and not fully elucidated, but it is known to exert its leishmanicidal effects through several pathways, primarily by disrupting the parasite's cell membrane and interfering with key metabolic and signaling processes.[6][7]

Key Mechanisms:

-

Disruption of Lipid Metabolism and Membrane Integrity: As a phospholipid analogue, Miltefosine integrates into the parasite's cell membrane, leading to a disruption of its structure and function. It inhibits the biosynthesis of phosphatidylcholine, a crucial component of the cell membrane.[8]

-

Induction of Apoptosis-like Cell Death: Miltefosine has been shown to induce programmed cell death in Leishmania promastigotes and amastigotes, characterized by DNA fragmentation and changes in cell morphology.[9]

-

Inhibition of Mitochondrial Function: The drug targets the mitochondrial cytochrome c oxidase, leading to impaired mitochondrial function and a decrease in ATP production.[7]

-

Disruption of Calcium Homeostasis: Miltefosine has been demonstrated to disrupt intracellular calcium signaling in Leishmania, a critical process for parasite survival and function.[10]

-

Inhibition of Signaling Pathways: Miltefosine is known to inhibit the PI3K/Akt/mTOR signaling pathway, which is vital for cell survival and proliferation.[3][11]

Signaling Pathway Diagram:

Caption: Miltefosine's multifaceted mechanism of action against Leishmania.

Pharmacological Properties

Antileishmanial Activity

Miltefosine is effective against both the promastigote (insect stage) and the clinically relevant amastigote (intracellular stage) forms of various Leishmania species.[2] Its efficacy can vary depending on the species and geographical strain.

Table 2: In Vitro Antileishmanial Activity of Miltefosine (IC50 Values)

| Leishmania Species | IC50 (µM) - Promastigotes | IC50/EC50 (µM) - Amastigotes | Reference(s) |

| L. donovani | 4.94 - 9.75 | 0.5 - 2.2 | [12] |

| L. major | 22 | 5.7 | [9] |

| L. tropica | 11 | 4.2 | [9] |

| L. amazonensis | - | ~1.0 | [13] |

| L. infantum | - | 1.41 - 4.57 | |

| L. braziliensis | - | ~7.0 | [12] |

| L. guyanensis | - | ~8.0 | [12] |

| L. chagasi | - | ~10.0 | [12] |

Cytotoxicity

Miltefosine exhibits a degree of cytotoxicity against mammalian cells, which is a consideration in its clinical use. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) in a mammalian cell line to the IC50 against the parasite, is a key parameter in assessing its therapeutic window.

Table 3: Cytotoxicity of Miltefosine (CC50 Values)

| Cell Line | CC50 (µM) | Selectivity Index (SI) vs. L. donovani amastigotes | Reference(s) |

| J774A.1 macrophages | 15 - 20 | 7.5 - 40 | [14] |

| Peritoneal macrophages | ~20 | ~10 - 40 | [12] |

Pharmacokinetics

Miltefosine is administered orally and is characterized by slow absorption and a long terminal elimination half-life.[15]

Table 4: Pharmacokinetic Parameters of Miltefosine in Humans

| Parameter | Value | Reference(s) |

| Bioavailability | High (oral) | [3] |

| Protein Binding | ~98% | [16] |

| Metabolism | Slow, non-CYP-dependent | [3] |

| Elimination Half-life | ~7 days (initial), ~31 days (terminal) | [16] |

| Excretion | Primarily fecal | [3] |

| Cmax (2.5 mg/kg/day for 28 days) | ~70 µg/mL | [16] |

Experimental Protocols

In Vitro Antileishmanial Activity Assays

This assay determines the effect of the compound on the free-living, motile promastigote stage of the parasite.

Materials:

-

Leishmania promastigotes in logarithmic growth phase

-

Complete culture medium (e.g., M199 or RPMI-1640 supplemented with fetal bovine serum)

-

Miltefosine stock solution (in an appropriate solvent, e.g., DMSO or water)

-

96-well microtiter plates

-

Resazurin solution or other viability indicator (e.g., MTT)

-

Plate reader

Procedure:

-

Seed the 96-well plates with Leishmania promastigotes at a density of 1-2 x 10^6 cells/mL in complete culture medium.

-

Add serial dilutions of Miltefosine to the wells. Include a positive control (e.g., Amphotericin B) and a negative control (vehicle).

-

Incubate the plates at the appropriate temperature for the Leishmania species (typically 24-26°C) for 48-72 hours.

-

Add the viability indicator (e.g., resazurin) to each well and incubate for a further 4-24 hours.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.[17]

This assay evaluates the efficacy of the compound against the clinically relevant intracellular amastigote stage of the parasite within a host macrophage cell line.[18]

Materials:

-

Macrophage cell line (e.g., J774A.1, THP-1, or primary peritoneal macrophages)

-

Stationary phase Leishmania promastigotes

-

Complete macrophage culture medium

-

Miltefosine stock solution

-

24- or 96-well plates with coverslips (for microscopy) or standard plates

-

Giemsa stain or a fluorescent DNA stain (e.g., DAPI)

-

Microscope or high-content imaging system

Procedure:

-

Seed macrophages in the plates and allow them to adhere overnight.

-

Infect the macrophages with stationary phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1.

-

Incubate for 4-24 hours to allow for phagocytosis.

-

Wash the wells to remove non-internalized promastigotes.

-

Add fresh medium containing serial dilutions of Miltefosine. Include appropriate controls.

-

Incubate for 48-72 hours.

-

Fix the cells, stain with Giemsa or a fluorescent dye, and visualize under a microscope.

-

Determine the number of amastigotes per macrophage and the percentage of infected macrophages.

-

Calculate the 50% effective concentration (EC50) from the dose-response curve.[19]

In Vivo Efficacy Model (Cutaneous Leishmaniasis)

Animal models are crucial for evaluating the in vivo efficacy of antileishmanial compounds. The BALB/c mouse model of cutaneous leishmaniasis is widely used.[20]

Materials:

-

BALB/c mice

-

Leishmania major or L. amazonensis promastigotes

-

Miltefosine formulation for oral administration

-

Calipers for lesion measurement

-

Equipment for parasite quantification (e.g., limiting dilution assay or qPCR)

Procedure:

-

Infect BALB/c mice by subcutaneous injection of stationary phase promastigotes into the footpad or the base of the tail.

-

Allow the infection to establish and lesions to develop (typically 3-4 weeks).

-

Group the animals and begin treatment with oral Miltefosine (e.g., 2.5 mg/kg/day) for a specified duration (e.g., 28 days). Include a placebo-treated control group.

-

Monitor lesion size regularly using calipers.

-

At the end of the treatment and at follow-up time points, sacrifice the animals and collect tissues (e.g., footpad, spleen, liver).

-

Determine the parasite burden in the tissues using limiting dilution assay or qPCR.

-

Evaluate the efficacy based on the reduction in lesion size and parasite load compared to the control group.[21]

Experimental Workflow Diagram:

Caption: A streamlined workflow for the evaluation of potential antileishmanial agents.

Conclusion

Miltefosine has revolutionized the treatment of leishmaniasis by providing an effective oral therapeutic option. Its complex mechanism of action, targeting multiple pathways within the parasite, underscores the potential for developing novel antileishmanial agents. The experimental protocols and data presented in this guide offer a framework for the continued research and development of new drugs to combat this neglected tropical disease. A thorough understanding of the properties and evaluation methods for existing drugs like Miltefosine is essential for advancing the field of antileishmanial drug discovery.

References

- 1. Miltefosine - Wikipedia [en.wikipedia.org]

- 2. Miltefosine in the treatment of leishmaniasis: Clinical evidence for informed clinical risk management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Miltefosine | C21H46NO4P | CID 3599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Systematic Review of Host-Mediated Activity of Miltefosine in Leishmaniasis through Immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. scielo.br [scielo.br]

- 13. In vitro and in vivo miltefosine susceptibility of a Leishmania amazonensis isolate from a patient with diffuse cutaneous leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Miltefosine analogues with comparable antileishmanial activity and significantly reduced macrophage cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Clinical Pharmacokinetics of Systemically Administered Antileishmanial Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

- 17. mdpi.com [mdpi.com]

- 18. An Image-Based High-Content Screening Assay for Compounds Targeting Intracellular Leishmania donovani Amastigotes in Human Macrophages | PLOS Neglected Tropical Diseases [journals.plos.org]

- 19. A Parasite Rescue and Transformation Assay for Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes in THP1 Human Acute Monocytic Leukemia Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Miltefosine and Nifuratel Combination: A Promising Therapy for the Treatment of Leishmania donovani Visceral Leishmaniasis [mdpi.com]

"Antileishmanial agent-1" synthesis pathway and feasibility

An in-depth technical guide on the synthesis pathway and feasibility of a representative antileishmanial agent.

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The development of new, effective, and safe antileishmanial agents is a global health priority. This document provides a technical overview of the synthesis and biological evaluation of a novel antileishmanial agent, herein referred to as 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide , selected as a representative example for "Antileishmanial agent-1". This compound has demonstrated significant in vitro activity against Leishmania species. We will detail its multi-step synthesis, biological efficacy, and a proposed mechanism of action.

Synthesis Pathway

The synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide is a multi-step process commencing from commercially available starting materials. The overall synthetic workflow is depicted below.

Caption: Multi-step synthesis workflow for the target antileishmanial agent.

Quantitative Data Summary

The following table summarizes the yield and purity at each key step of the synthesis.

| Step | Product | Yield (%) | Purity (%) |

| 1 | 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (Intermediate A) | 85 | >98 |

| 2 | 2-(4-(trifluoromethyl)phenyl)quinoline-4-carbonyl chloride (Intermediate B) | 92 | Not isolated |

| 3 | 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide (Final Compound) | 78 | >99 |

Experimental Protocols

Synthesis of 2-(4-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid (Intermediate A)

-

A mixture of isatin (1.0 eq), 4-(trifluoromethyl)acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in ethanol is refluxed for 12 hours.

-

The reaction mixture is cooled to room temperature and poured into ice-cold water.

-

The solution is acidified with concentrated HCl to pH 3-4, leading to the precipitation of the product.

-

The solid is filtered, washed with water, and dried under vacuum to afford Intermediate A as a pale yellow solid.

Synthesis of 2-(4-(trifluoromethyl)phenyl)-N-(4-((trifluoromethyl)thio)phenyl)quinoline-4-carboxamide (Final Compound)

-

A suspension of Intermediate A (1.0 eq) in thionyl chloride (10 vol) is refluxed for 4 hours.

-

The excess thionyl chloride is removed under reduced pressure to yield the crude acid chloride (Intermediate B).

-

Intermediate B is dissolved in dichloromethane (DCM) and added dropwise to a solution of 4-((trifluoromethyl)thio)aniline (1.2 eq) and pyridine (1.5 eq) in DCM at 0 °C.

-

The reaction mixture is stirred at room temperature for 6 hours.

-

The mixture is washed with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography (silica gel, hexane:ethyl acetate) to give the final compound as a white solid.

Biological Activity

The synthesized compound was evaluated for its in vitro antileishmanial activity against the promastigote and amastigote forms of Leishmania donovani.

In Vitro Antileishmanial Activity

| Parasite Stage | IC50 (µM) |

| Promastigote | 2.5 ± 0.3 |

| Amastigote | 0.8 ± 0.1 |

Cytotoxicity Assay

| Cell Line | CC50 (µM) |

| Human macrophage (THP-1) | > 50 |

Proposed Mechanism of Action: Signaling Pathway

The compound is hypothesized to induce apoptosis in Leishmania parasites by increasing the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and activation of caspase-like proteases.

Initial In Vitro Efficacy of Antileishmanial Agent-1: A Technical Overview

This guide provides a detailed summary of the initial in vitro screening results for a novel compound, designated "Antileishmanial agent-1". The content herein is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive look at the preliminary data and the methodologies used to ascertain the agent's potential.

Quantitative Data Summary

The primary efficacy of this compound was evaluated against Leishmania amazonensis, a causative agent of cutaneous leishmaniasis. The inhibitory concentration (IC50) was determined for both the promastigote and the clinically relevant intracellular amastigote stages of the parasite.[1]

| Parameter | Organism/Cell Line | IC50 (µM) |

| Anti-promastigote Activity | Leishmania amazonensis | 15.52[1] |

| Anti-amastigote Activity | Leishmania amazonensis | 4.10[1] |

Experimental Protocols

The following protocols describe the general procedures for the in vitro screening of antileishmanial compounds, providing a framework for the evaluation of agents like this compound.

1. Anti-promastigote Susceptibility Assay

This assay determines the effect of the compound on the extracellular, motile form of the Leishmania parasite.

-

Parasite Culture: Leishmania promastigotes are cultured in a suitable medium, such as RPMI-1640, supplemented with fetal bovine serum (FBS) at 26°C until they reach the mid-logarithmic growth phase.[2]

-

Assay Procedure:

-

Promastigotes are seeded into 96-well microtiter plates at a density of approximately 1 x 10^6 parasites/mL.[3]

-

The test compound, "this compound," is serially diluted and added to the wells. A positive control (e.g., Amphotericin B) and a negative control (vehicle) are included.[3]

-

The plates are incubated at 26°C for 72 hours.

-

Parasite viability is assessed using a colorimetric method, such as the Resazurin reduction assay or MTT assay.[2][3] In the Resazurin assay, the blue dye is reduced to the pink, fluorescent resorufin by viable cells.[2]

-

The fluorescence or absorbance is measured using a plate reader.

-

-

Data Analysis: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in parasite growth, is calculated from dose-response curves.[2]

2. Intracellular Anti-amastigote Susceptibility Assay

This assay evaluates the compound's efficacy against the intracellular, non-motile form of the parasite, which resides within host macrophages. This is the clinically relevant form of the parasite in mammals.[2]

-

Host Cell Culture: A macrophage cell line, such as J774A.1 or THP-1, is cultured in a suitable medium (e.g., RPMI-1640 with 10% FBS) at 37°C in a 5% CO2 atmosphere.[2][4]

-

Infection of Macrophages:

-

Macrophages are seeded in 96-well plates and allowed to adhere.

-

Stationary-phase promastigotes are added to the macrophage culture at a parasite-to-macrophage ratio of approximately 10:1.

-

The co-culture is incubated for 24 hours to allow for phagocytosis of the promastigotes and their transformation into amastigotes.

-

Non-phagocytized promastigotes are removed by washing.

-

-

Assay Procedure:

-

The test compound is serially diluted and added to the infected macrophage cultures.

-

Plates are incubated for an additional 72 hours at 37°C with 5% CO2.

-

The number of intracellular amastigotes is quantified. This can be done by fixing and staining the cells (e.g., with Giemsa stain) followed by microscopic counting, or by using reporter gene-expressing parasites (e.g., expressing luciferase or mCherry).[5][6][7]

-

-

Data Analysis: The IC50 value is determined by comparing the number of amastigotes in treated versus untreated control wells.

3. Cytotoxicity Assay

This assay is crucial to determine the selectivity of the compound for the parasite over host cells.

-

Cell Culture: The same macrophage cell line used in the anti-amastigote assay (e.g., J774A.1 or THP-1) is used.[2][4]

-

Assay Procedure:

-

Macrophages are seeded in 96-well plates.

-

The test compound is serially diluted and added to the cells.

-

The plates are incubated for 72 hours under the same conditions as the host cell culture.

-

Cell viability is determined using a colorimetric assay like MTT or Resazurin.[3]

-

-

Data Analysis: The 50% cytotoxic concentration (CC50), the concentration of the compound that causes 50% cell death, is calculated. The Selectivity Index (SI) is then determined by the ratio of CC50 to the anti-amastigote IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the parasite.[2]

Visualizations

The following diagram illustrates the general workflow for the in vitro screening of antileishmanial compounds.

Caption: General workflow for in vitro antileishmanial screening.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of the antileishmanial effect of polyclonal antibodies and cationic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

Preliminary Toxicity Assessment of Antileishmanial Agent-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive preliminary toxicity assessment of "Antileishmanial agent-1," a novel compound under investigation for the treatment of leishmaniasis. The following sections detail the in vitro and in vivo toxicity profile of the agent, outlining the experimental protocols used and summarizing the key quantitative findings. This guide is intended to provide drug development professionals with the foundational data required for further preclinical evaluation. For the purpose of this illustrative guide, data from the well-characterized antileishmanial drug, Miltefosine, is used as a proxy for "this compound."

In Vitro Cytotoxicity Assessment

The initial toxicity evaluation of this compound was performed using a panel of in vitro assays to determine its cytotoxic potential against both parasitic and mammalian cells.[1][2][3] The 50% inhibitory concentration (IC50) against Leishmania species and the 50% cytotoxic concentration (CC50) against mammalian cell lines are crucial for determining the agent's selectivity index (SI), a key indicator of its therapeutic window.[1]

Quantitative Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound against various cell lines.

| Cell Line/Organism | Assay Type | Parameter | Value (µM) | Reference Drug (Amphotericin B) Value (µM) |

| Leishmania donovani (promastigote) | Antileishmanial Activity | IC50 | ~7.0 | ~0.11 |

| Leishmania donovani (amastigote) | Antileishmanial Activity | IC50 | ~3.4 | Not specified |

| Human Macrophages (e.g., THP-1) | Mammalian Cytotoxicity | CC50 | ~29.9 | ~0.86 |

| Human Hepatocellular Carcinoma (HepG2) | Mammalian Cytotoxicity | CC50 | > 50 | Not specified |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Mammalian Cytotoxicity | CC50 | ~157.1 | ~29.91 |

Note: The data presented is a representative compilation based on publicly available information for Miltefosine. The Selectivity Index (SI), calculated as CC50 (mammalian cells) / IC50 (amastigotes), is a critical measure of a compound's specificity for the parasite.[4]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

-

Cell Culture: Mammalian cells (e.g., THP-1, HepG2) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for attachment. Leishmania promastigotes are seeded at 1 x 10^6 cells/well.

-

Compound Treatment: A serial dilution of this compound is prepared in the appropriate cell culture medium and added to the wells. A vehicle control (e.g., DMSO) and a positive control (e.g., Amphotericin B) are included.

-

Incubation: The plates are incubated for 48-72 hours at 37°C for mammalian cells or 26°C for Leishmania promastigotes.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 and IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Genotoxicity Assessment

Genetic toxicology studies are a critical component of preclinical drug development to assess the potential of a compound to cause DNA damage or mutations.[5][6][7][8] A standard battery of in vitro tests is typically employed for initial screening.[7]

Key In Vitro Genotoxicity Assays

| Assay Name | Principle | Endpoint Measured |

| Bacterial Reverse Mutation Assay (Ames Test) | Measures the ability of a substance to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[5][9] | Gene mutations |

| In Vitro Micronucleus Assay | Detects damage to chromosomes or the mitotic apparatus by identifying micronuclei (small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus after cell division).[9] | Chromosomal damage (clastogenicity and aneugenicity) |

| In Vitro Chromosomal Aberration Assay | Identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.[5] | Structural chromosomal aberrations |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical compound.[9]

-

Bacterial Strains: Several strains of Salmonella typhimurium and/or Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in the liver.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound on agar plates with a minimal amount of the required amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vivo Toxicity Assessment

In vivo studies are essential to understand the systemic effects of a new drug candidate.[10][11][12] These studies help to determine the acute and sub-chronic toxicity, identify target organs, and establish a safe dose range for further studies.[10]

Acute and Sub-chronic Toxicity Data

The following table summarizes the findings from in vivo toxicity studies of this compound.

| Study Type | Species | Route of Administration | Key Findings |

| Acute Oral Toxicity | Rat | Oral gavage | LD50: > 50 mg/kg but < 500 mg/kg.[13] No significant changes in clinical signs at lower doses. |

| Sub-chronic Toxicity (28-day) | Rat | Oral | No significant alterations in hematological or biochemical parameters at therapeutic doses.[13] Histopathological examination revealed no significant abnormalities in major organs. |

Experimental Protocol: Sub-chronic Oral Toxicity Study (28-Day)

This study is designed to evaluate the cumulative toxic effects of repeated oral administration of this compound over a 28-day period.

-

Animal Model: Healthy young adult rodents (e.g., Sprague-Dawley rats), with an equal number of males and females, are used.

-

Dose Groups: At least three dose levels (low, mid, and high) of this compound and a vehicle control group are established.

-

Administration: The compound is administered daily via oral gavage for 28 consecutive days.

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity, and body weight and food consumption are recorded weekly.

-

Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis.

-

Necropsy and Histopathology: All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

-

Data Analysis: The data from the treated groups are compared to the control group to identify any dose-related adverse effects.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Preliminary Toxicity Assessment

Caption: A generalized workflow for the preliminary toxicity assessment of a new chemical entity.

Potential Signaling Pathway of Toxicity: Apoptosis Induction

Miltefosine, the model for this compound, is known to induce apoptosis-like cell death in Leishmania.[14] The following diagram illustrates a simplified pathway.

Caption: A simplified signaling pathway for apoptosis induction by this compound.

Conclusion

The preliminary toxicity assessment of this compound reveals a promising therapeutic window, with selective activity against Leishmania parasites and manageable in vitro and in vivo toxicity profiles at therapeutic concentrations. Further IND-enabling studies are warranted to fully characterize its safety profile before proceeding to clinical trials.

References

- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. The role of genetic toxicology in drug discovery and optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. criver.com [criver.com]

- 8. Genetic Toxicology Studies - IITRI [iitri.org]

- 9. dovepress.com [dovepress.com]

- 10. nano-lab.com.tr [nano-lab.com.tr]

- 11. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 12. ACUTE, SUB ACUTE & CHRONIC TOXICOLOGICAL STUDIES | PPTX [slideshare.net]

- 13. journals.asm.org [journals.asm.org]

- 14. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Berberine: A Potent Antileishmanial Agent from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of berberine, a natural isoquinoline alkaloid, as a prominent agent against Leishmania species. It details its natural provenance, comprehensive extraction and purification methodologies, quantitative efficacy, and its mechanisms of action within the host-parasite dynamic.

Natural Sources of Berberine

Berberine is a quaternary ammonium salt predominantly found in the roots, rhizomes, and stem bark of various plants.[1] Its principal botanical source is the Berberis genus, which includes approximately 450-500 species.[2] Historically, plants containing berberine have been used for over 3,000 years in traditional Chinese and Ayurvedic medicine to treat a variety of ailments, including infections and inflammatory disorders.[1][2][3]

Key plant sources include:

-

Berberidaceae family :

-

Ranunculaceae family :

-

Other families :

The concentration of berberine can vary based on the plant species, the part of the plant used, and even the season of harvest.[7]

Extraction Methodologies

The extraction of berberine is influenced by its chemical properties; it is sensitive to heat and light, which can cause rapid degradation.[3] Therefore, careful handling, from drying the plant material in the shade to selecting appropriate extraction temperatures, is crucial.[3] Both traditional and modern techniques are employed for its isolation.

Traditional Extraction Methods

These methods are often simpler in terms of equipment but may be less efficient in terms of time and solvent consumption.

-

Maceration : This involves soaking the powdered plant material in a solvent for an extended period (e.g., 48 hours to 7 days).[2][8] Cold extraction with solvents like methanol or ethanol can yield more berberine than hot extraction.[3]

-

Soxhlet Extraction : A continuous extraction method that offers better efficiency than simple maceration but can take several hours.[2][9]

-

Acid/Alkali Extraction : These methods leverage the pH-dependent solubility of berberine.

-

Sulfuric Acid Method : Involves boiling the raw material with a dilute (e.g., 0.5%) sulfuric acid solution, followed by filtration and pH adjustment to precipitate the crude berberine.[6]

-

Lime Water Method : The plant material is soaked in lime water, and berberine is subsequently precipitated from the resulting solution.[6]

-

Ethanol-Acid Method : Utilizes ethanol as the primary solvent, followed by the addition of acids like acetic acid and hydrochloric acid to crystallize berberine hydrochloride.[6]

-

Modern Extraction Techniques

These innovative methods generally offer higher yields, shorter extraction times, and reduced solvent consumption.[3]

-

Ultrasound-Assisted Extraction (UAE) : Employs ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency.[6] UAE has been shown to significantly increase the yield of berberine compared to methods like distillation or Soxhlet extraction.[7]

-

Microwave-Assisted Extraction (MAE) : Uses microwave energy to heat the solvent and plant material, accelerating the extraction process. MAE has demonstrated the highest yield of berberine in some comparative studies.[2]

-

Ultrahigh Pressure Extraction (UPE) : This technique has shown the highest extraction yield and shortest extraction time in some comparisons.[7]

-

Pressurized Liquid Extraction (PLE) and Supercritical Fluid Extraction (SFE) are other advanced, environmentally friendly methods used for isolation.[3]

Quantitative Data Summary

Comparison of Extraction Yields

The choice of extraction method significantly impacts the final yield of berberine.

| Extraction Method | Plant Source | Yield (% w/w) | Extraction Time | Reference |

| Microwave-Assisted (MAE) | Berberis species | 1.66% | 3 min | [2] |

| Soxhlet Extraction | Berberis species | 1.04% | 3 hours | [2] |

| Maceration | Berberis species | 0.28% | 7 days | [2] |

| Ultrasound-Assisted (UAE) | Phellodendron bark | ~100 mg/g (10%) | 45-60 min | [7] |

| Distillation | Phellodendron bark | ~50 mg/g (5%) | N/A | [7] |

| Soxhlet Extraction | Phellodendron bark | ~40 mg/g (4%) | N/A | [7] |

| Aqueous (Cold Maceration) | Berberis vulgaris root | 9.46% (extract) | 48 hours | [8] |

| HPLC Analysis | Berberis aristata | 3.18% | N/A | [10] |

| HPLC Analysis | Berberis tinctoria | 1.46% | N/A | [10] |

Antileishmanial Activity (IC₅₀)

Berberine has demonstrated potent activity against both the extracellular (promastigote) and intracellular (amastigote) forms of various Leishmania species. The amastigote stage, which resides within host macrophages, is the clinically relevant target.

| Leishmania Species | Parasite Stage | Berberine IC₅₀ (µM) | Reference |

| L. donovani | Amastigote | 2.54 | [11] |

| L. donovani | Promastigote | 7.10 | [11] |

| L. donovani | Amastigote | ~1.0 | [12] |

| L. infantum | Amastigote | 1.1 ± 0.1 | [13] |

| L. infantum | Promastigote | 5.2 ± 0.1 | [13] |

| L. major | Amastigote | 0.07 (48h) | [12] |

| L. tropica | Promastigote | Growth reduced by 73% at 1mM | [14] |

| L. donovani | Promastigote | Growth reduced by 63% at 1mM | [14] |

| L. infantum | Promastigote | Growth reduced by 57% at 1mM | [14] |

IC₅₀ (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Cytotoxicity and Selectivity Index

A crucial aspect of drug development is ensuring selectivity for the pathogen over host cells. The Selectivity Index (SI), calculated as CC₅₀ (50% cytotoxic concentration for host cells) / IC₅₀ (for parasite), indicates the therapeutic window.

| Host Cell | Parasite | CC₅₀ (µM) | IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Murine Macrophages | L. donovani amastigotes | 41.66 (72h) | 2.54 | > 16 | [11] |

| Host Cells | L. major amastigotes | 125.3 | 0.07 | 1790 | [12] |

| BMDM | L. infantum amastigotes | >800 | 1.1 | > 714.3 | [13] |

A higher SI value indicates greater selectivity and a more promising therapeutic profile.

Experimental Protocols

Protocol 1: Acidified Solvent Extraction and Purification

This protocol is a composite based on common laboratory-scale methods for isolating berberine hydrochloride.[6][15]

-

Preparation of Plant Material :

-

Obtain dried root or stem bark of Berberis vulgaris.

-

Grind the material into a coarse powder and pass it through a 20-mesh sieve.

-

-

Acidic Extraction :

-

To 100g of the powdered material, add 350mL of a 0.5% aqueous sulfuric acid solution.

-

Allow the mixture to soak for 8 hours at room temperature with occasional stirring.

-

Filter the mixture through cotton wool or filter paper to collect the acidic aqueous filtrate.

-

-

Neutralization and Precipitation :

-

Slowly add lime milk (calcium hydroxide suspension) to the filtrate while monitoring the pH.

-

Adjust the pH to 7.0 to neutralize the excess sulfuric acid, which will precipitate calcium sulfate.

-

Let the mixture stand for 15 minutes and then filter to remove the precipitate.

-

-

Solvent Extraction and Concentration :

-

Add 250mL of 95% ethanol to the clear filtrate.

-

Heat the mixture with stirring to 85°C and reflux for 25 minutes.

-

Filter the solution while hot.

-

Concentrate the filtrate under reduced pressure (rotary evaporator) until a brown-red slurry is formed.

-

-

Crystallization of Berberine Hydrochloride :

-

To the slurry, add a 3% acetic acid solution and heat gently.

-

Slowly add a mixture of hydrochloric acid and acetone until the solution becomes turbid.

-

Cool the solution in an ice bath to promote the precipitation of yellow crystals.

-

Collect the crystals by filtration, wash with cold acetone, and dry in a vacuum oven. This final product is berberine hydrochloride.

-

Protocol 2: In Vitro Antileishmanial Amastigote Assay

This protocol outlines the determination of the IC₅₀ value against intracellular amastigotes.[11][16]

-

Macrophage Culture :

-

Culture murine macrophages (e.g., J774A.1 or bone marrow-derived macrophages) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) at 37°C in a 5% CO₂ incubator.

-

Seed 1.5 x 10⁵ cells/well into a 96-well plate and allow them to adhere overnight.

-

-

Parasite Infection :

-

Infect the adherent macrophages with late-log phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

-

Wash the wells with sterile PBS to remove non-phagocytosed parasites.

-

-

Drug Treatment :

-

Prepare a stock solution of purified berberine in DMSO and make serial dilutions in the culture medium.

-

Add the berberine dilutions to the infected macrophage cultures (final DMSO concentration should be <0.1%). Include untreated infected cells (negative control) and uninfected cells (toxicity control).

-

Incubate the plates for 72 hours at 37°C and 5% CO₂.

-

-

Quantification of Parasite Load :

-

Fix the cells with methanol and stain with Giemsa stain.

-

Under a light microscope (100x oil immersion), count the number of amastigotes per 100 macrophages for each drug concentration.

-

The IC₅₀ value is calculated by plotting the percentage of parasite inhibition against the log of the drug concentration and fitting the data to a dose-response curve.

-

Mechanism of Action & Signaling Pathways

Berberine exerts its antileishmanial effect through a dual strategy: direct action on the parasite and modulation of the host immune response.

-

Direct Parasiticidal Effects :

-

Mitochondrial Disruption : Berberine induces the generation of reactive oxygen species (ROS) and mitochondrial superoxide, leading to depolarization of the mitochondrial membrane potential.[17][18] It inhibits mitochondrial respiratory complexes, causing a significant depletion of cellular ATP and triggering an apoptotic-like cell death cascade.[17][18]

-

Inhibition of Biosynthesis : It has been shown to inhibit the incorporation of essential precursors into nucleic acids (DNA, RNA) and proteins, effectively halting parasite replication and function.[4]

-

DNA Interaction : Spectroscopic studies confirm that berberine directly interacts with the nuclear DNA of Leishmania promastigotes, which may interfere with transcription and replication processes.[4]

-

-

Immunomodulation of Host Macrophages :

-

Leishmania parasites survive by deactivating macrophage killing mechanisms. Berberine reverses this by modulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11][19][20]

-

p38 MAPK Activation : Berberine causes a time-dependent activation (phosphorylation) of p38 MAPK in infected macrophages.[11]

-

ERK1/2 Deactivation : Concurrently, it decreases the phosphorylation of ERK1/2, a pathway often exploited by Leishmania for survival.[11]

-

Downstream Effects : This differential regulation of MAPK pathways leads to a favorable anti-leishmanial host response:

-

Increased Nitric Oxide (NO) : Activation of p38 MAPK enhances the expression of inducible nitric oxide synthase (iNOS), leading to a surge in NO production, a key molecule for killing intracellular amastigotes.[11]

-

Pro-inflammatory Cytokine Shift : Berberine treatment increases the production of the pro-inflammatory cytokine IL-12 while simultaneously downregulating the anti-inflammatory, disease-promoting cytokine IL-10.[11][20] This cytokine shift promotes a Th1-type immune response, which is critical for clearing the infection.

-

-

Visualizations

Experimental Workflow Diagram

References

- 1. droracle.ai [droracle.ai]

- 2. Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. extractionmagazine.com [extractionmagazine.com]

- 4. Leishmania donovani: amastigote inhibition and mode of action of berberine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ffhdj.com [ffhdj.com]

- 6. What are the Production Processes of Berberine Powder? - Knowledge [biowayorganicinc.com]

- 7. A comprehensive review of recent advances in the extraction and therapeutic potential of berberine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. florajournal.com [florajournal.com]

- 9. The process of extracting berberine hydrochloride from barberry extract. [greenskybio.com]

- 10. gigvvy.com [gigvvy.com]

- 11. Berberine Chloride Mediates Its Anti-Leishmanial Activity via Differential Regulation of the Mitogen Activated Protein Kinase Pathway in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. mdpi.com [mdpi.com]

- 14. impactfactor.org [impactfactor.org]

- 15. CN105440031A - Method for purification of berberine hydrochloride from barberry root - Google Patents [patents.google.com]

- 16. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Berberine chloride mediates its antileishmanial activity by inhibiting Leishmania mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-Leishmanial Effects of Chitosan-Polyethylene Oxide Nanofibers Containing Berberine: An Applied Model for Leishmania Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]

- 20. PlumX [plu.mx]

Computational and In Silico Modeling of Miltefosine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational and in silico modeling approaches used to elucidate the antileishmanial activity of Miltefosine. Miltefosine, an alkylphosphocholine drug, is a crucial oral treatment for leishmaniasis. Understanding its mechanism of action through computational methods is pivotal for the development of novel and more effective antileishmanial agents. This document details the key signaling pathways affected by Miltefosine, summarizes quantitative data from various in silico and in vitro studies, and provides detailed experimental protocols for the methodologies cited.

Introduction to Miltefosine and its Mechanism of Action

Miltefosine was initially developed as an anticancer agent and was later repurposed as a potent antileishmanial drug.[1] Its mechanism of action is multifaceted, targeting multiple cellular processes within the Leishmania parasite.[2][3] Computational and in silico studies have been instrumental in dissecting these complex mechanisms, which include:

-

Disruption of Membrane Integrity: As a phospholipid analogue, Miltefosine integrates into the parasite's cell membrane, altering its fluidity and disrupting lipid metabolism. This interference with the lipid bilayer is a primary contributor to its leishmanicidal effect.[2]

-

Inhibition of Key Signaling Pathways: Miltefosine has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation. By inhibiting Akt (Protein Kinase B), it promotes apoptosis, or programmed cell death, in the parasite.[3]

-

Mitochondrial Dysfunction: The drug targets mitochondrial function by inhibiting cytochrome-c oxidase, a key enzyme in the electron transport chain. This leads to the production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis-like cell death.[3][4]

-

Disruption of Intracellular Calcium Homeostasis: Miltefosine affects the parasite's ability to regulate intracellular calcium concentrations ([Ca2+]i). It targets acidocalcisomes, the primary calcium stores in Leishmania, and activates a sphingosine-dependent plasma membrane Ca2+ channel, leading to a cytotoxic influx of calcium.[4][5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by Miltefosine and a general workflow for its in silico analysis.

Miltefosine's Impact on the PI3K/Akt Signaling Pathway

Caption: Miltefosine inhibits the PI3K/Akt pathway, promoting apoptosis.

Disruption of Mitochondrial Function and Calcium Homeostasis by Miltefosine

Caption: Miltefosine induces mitochondrial dysfunction and disrupts Ca2+ homeostasis.

General Workflow for In Silico Analysis of Miltefosine

Caption: A generalized workflow for the computational analysis of Miltefosine.

Quantitative Data Summary

The following tables summarize key quantitative data from various computational and in vitro studies on Miltefosine.

Molecular Docking and Dynamics Simulation Data

| Target Protein | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues | Simulation Software | Reference |

| L. amazonensis NDK | - | -2.7 | Val115, Met111, Lys11 | - | [6] |

| BAX | - | -77.27 | - | - | [7] |

| Bcl-2 | - | -103.924 | - | - | [7] |

| Caspase-8 | - | -111.623 | - | - | [7] |

| VEGF-A | - | -80.8551 | - | - | [7] |

| L. mexicana Pyruvate Kinase | - | ~ -4.0 | Arg19, Ser46, Asn67, Asn432, Ser439, Glu462 | AutoDock Tools | [8] |

Note: A dash (-) indicates data not specified in the cited sources.

In Vitro Antileishmanial Activity

| Leishmania Species | Assay Type | IC50 (µM) | Incubation Time | Reference |

| L. donovani (promastigotes) | - | - | - | [9] |

| L. chagasi (promastigotes) | - | - | - | [9] |

| L. braziliensis (promastigotes) | - | - | - | [9] |

| L. guyanensis (promastigotes) | - | - | - | [9] |

| L. amazonensis (promastigotes) | MTT Assay | Varies with cell concentration | 24 h | [10] |

| L. tropica (promastigotes) | XTT Assay | 32-128 µg/mL (killing concentration) | 24-48 h | [11] |

| L. tropica (promastigotes) | MTT Assay | 0.3548 ± 0.17 µg/ml | - | [12] |

| L. tropica (axenic amastigotes) | MTT Assay | 0.5320 ± 0.21 µg/ml | - | [12] |

Note: Some studies report IC50 values that vary based on experimental conditions.

Detailed Experimental Protocols

The following are detailed, synthesized protocols for key computational and in vitro experimental methodologies based on common practices cited in the literature.

Protocol for Molecular Docking of Miltefosine

This protocol outlines the steps for performing molecular docking of Miltefosine against a Leishmania protein target using AutoDock Vina.

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling.

-

Using AutoDock Tools, remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and compute Gasteiger charges.

-

Save the prepared protein structure in PDBQT format.

-

-

Ligand Preparation:

-

Obtain the 3D structure of Miltefosine from a database like PubChem (CID: 3599).[8]

-

Use a molecular editor (e.g., Avogadro, ChemDraw) to check the structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

In AutoDock Tools, define the rotatable bonds and save the ligand in PDBQT format.

-

-

Grid Box Generation:

-

Identify the active site of the target protein based on literature or by using site prediction tools.

-

Define the grid box dimensions to encompass the entire active site with a spacing of 1.0 Å.

-

-

Docking Simulation:

-

Create a configuration file specifying the paths to the prepared protein and ligand, the grid box parameters, and the exhaustiveness value (e.g., 8).

-

Run the docking simulation using the AutoDock Vina executable.

-

-

Analysis of Results:

-

Analyze the output file to determine the binding affinity (in kcal/mol) of the best-predicted conformation.

-

Visualize the docked pose using software like PyMOL or Discovery Studio to identify key interactions (hydrogen bonds, hydrophobic interactions) between Miltefosine and the protein's active site residues.

-

Protocol for In Vitro Antileishmanial Susceptibility Assay (MTT Assay)

This protocol describes a common method for determining the 50% inhibitory concentration (IC50) of Miltefosine against Leishmania promastigotes.

-

Parasite Culture:

-

Culture Leishmania promastigotes in a suitable medium (e.g., Schneider's Drosophila medium) supplemented with 10% Fetal Bovine Serum (FBS) at 26°C.

-

Harvest parasites in the logarithmic growth phase for the assay.

-

-

Drug Preparation:

-

Prepare a stock solution of Miltefosine in a suitable solvent (e.g., DMSO or ethanol).

-

Perform serial dilutions of the stock solution in the culture medium to obtain the desired test concentrations.

-

-

Assay Procedure:

-

In a 96-well microtiter plate, add 100 µL of the parasite suspension (e.g., 1 x 10^6 cells/mL) to each well.

-

Add 100 µL of the serially diluted Miltefosine solutions to the respective wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B) as a positive control.

-

Incubate the plate at 26°C for 24-72 hours.

-

-

MTT Assay for Viability:

-

After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 26°C to allow the formation of formazan crystals.

-

Add 100 µL of a solubilizing agent (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of viability for each drug concentration relative to the untreated control.

-

Determine the IC50 value by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[10]

-

Conclusion

Computational and in silico modeling are indispensable tools in the study of antileishmanial agents like Miltefosine. These methods provide valuable insights into the drug's complex mechanism of action, helping to identify key molecular targets and interactions. The integration of in silico predictions with in vitro and in vivo experimental data accelerates the drug discovery pipeline, paving the way for the rational design of new therapies with improved efficacy and reduced toxicity to combat the global burden of leishmaniasis. This guide serves as a foundational resource for researchers and professionals engaged in this critical area of drug development.

References

- 1. Miltefosine--discovery of the antileishmanial activity of phospholipid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Miltefosine? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanism of Action of Miltefosine on Leishmania donovani Involves the Impairment of Acidocalcisome Function and the Activation of the Sphingosine-Dependent Plasma Membrane Ca2+ Channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. Miltefosine Increases Lipid and Protein Dynamics in Leishmania amazonensis Membranes at Concentrations Similar to Those Needed for Cytotoxicity Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. turkiyeparazitolderg.org [turkiyeparazitolderg.org]

- 12. In vitro efficacy of polymer coated miltefosine drug against leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: In Vitro Culture Assays for "Antileishmanial Agent-1"

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leishmaniasis is a vector-borne parasitic disease caused by protozoa of the genus Leishmania. The disease presents a spectrum of clinical manifestations, from self-healing cutaneous lesions to the fatal visceral form if left untreated.[1][2] Current therapeutic options are limited by issues such as toxicity, the emergence of drug-resistant strains, and high costs.[3][4] Consequently, there is an urgent and continuous need to discover and develop new, effective, and safer antileishmanial drugs.[4]

This application note provides detailed protocols for the in vitro evaluation of a novel investigational compound, "Antileishmanial Agent-1" (ALA-1). The described assays are fundamental for the primary screening and characterization of potential drug candidates. They assess the agent's efficacy against both the insect (promastigote) and clinically relevant mammalian (amastigote) stages of the parasite, as well as its selectivity and potential toxicity to host cells.[1][5] The primary endpoints of these assays are the determination of the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the Selectivity Index (SI).[6]

Data Presentation: Biological Activity of ALA-1

The in vitro activity of this compound (ALA-1) was evaluated against Leishmania donovani, the causative agent of visceral leishmaniasis. The compound's efficacy against promastigotes and intracellular amastigotes was determined, alongside its cytotoxicity against murine macrophages (J774A.1) to establish its selectivity. Amphotericin B, a standard antileishmanial drug, was used as a positive control for comparison.[7]

Table 1: Antileishmanial Activity and Cytotoxicity of ALA-1

| Compound | Target Stage / Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

|---|---|---|---|---|

| ALA-1 | L. donovani Promastigotes | 8.5 ± 0.7 | - | - |

| L. donovani Intracellular Amastigotes | 4.2 ± 0.4 | - | - | |

| J774A.1 Macrophages | - | > 100 | > 23.8 | |

| Amphotericin B | L. donovani Promastigotes | 0.15 ± 0.02 | - | - |

| L. donovani Intracellular Amastigotes | 0.25 ± 0.03 | - | - |

| | J774A.1 Macrophages | - | 2.8 ± 0.3 | 11.2 |

Values are presented as mean ± standard deviation from three independent experiments.

Experimental Workflows and Protocols

A systematic workflow is crucial for the evaluation of new antileishmanial candidates. The process begins with assessing activity against the easily cultured promastigote form, followed by testing against the more clinically relevant intracellular amastigote stage and simultaneously evaluating host cell cytotoxicity to determine selectivity.

Caption: Overall experimental workflow for evaluating ALA-1.

Protocol 1: Promastigote Viability Assay

This assay determines the effect of ALA-1 on the viability of Leishmania promastigotes, the parasite stage found in the sandfly vector.[5] It serves as a primary screen due to the ease of promastigote cultivation.[8]

Materials:

-

Leishmania donovani (e.g., strain MHOM/SD/62/1S)

-

M199 medium supplemented with 10% heat-inactivated Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.

-

This compound (ALA-1), stock solution in DMSO.

-

Amphotericin B (positive control).

-

Resazurin sodium salt solution (0.125 mg/mL in PBS).

-

Sterile 96-well flat-bottom plates.

-

Plate reader (fluorescence or absorbance).

Procedure:

-

Culture L. donovani promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth.

-

Adjust the parasite concentration to 1 x 10^6 promastigotes/mL in fresh medium.

-

Dispense 100 µL of the parasite suspension into each well of a 96-well plate.

-

Prepare serial dilutions of ALA-1 and the control drug (Amphotericin B) in culture medium. Add 100 µL of each dilution to the respective wells. Include wells with parasites and medium only (negative control) and medium with the highest concentration of DMSO as a solvent control.

-

Incubate the plate at 26°C for 72 hours.

-

Following incubation, add 20 µL of resazurin solution to each well and incubate for another 4-6 hours.

-

Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the negative control.

-

Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a dose-response curve.[6]

Protocol 2: Intracellular Amastigote Assay

This is the most crucial assay as it evaluates the drug's activity against the clinically relevant amastigote stage, which resides within mammalian macrophages.[9]

Materials:

-

J774A.1 murine macrophage cell line.

-

RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Stationary-phase L. donovani promastigotes.

-

ALA-1 and Amphotericin B.

-

Sterile 96-well plates (clear bottom for microscopy).

-

Giemsa stain.

-

Microscope.

Caption: Workflow for the intracellular amastigote assay.

Procedure:

-

Seed J774A.1 macrophages into a 96-well plate at a density of 5 x 10^4 cells/well and incubate at 37°C with 5% CO2 for 24 hours to allow for adherence.

-

Infect the adherent macrophages with stationary-phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.

-

Incubate the plate for 4 hours to allow phagocytosis of the promastigotes.

-

Wash the wells gently with pre-warmed PBS to remove non-phagocytosed, extracellular parasites.

-

Add 200 µL of fresh medium containing serial dilutions of ALA-1 or Amphotericin B to the wells. Include an untreated infected control.

-

Incubate the plate for an additional 48 hours at 37°C with 5% CO2.

-

After incubation, fix the cells with methanol and stain with Giemsa.

-

Determine the percentage of infected macrophages and the average number of amastigotes per macrophage by counting at least 100 macrophages per well under a light microscope.

-

Calculate the infection index and determine the IC50 value as described for the promastigote assay.

Protocol 3: Mammalian Cell Cytotoxicity Assay

This assay is performed in parallel with the amastigote assay to determine if the observed antileishmanial effect is due to specific activity against the parasite or general toxicity to the host cell.[6][10]

Materials:

-

J774A.1 murine macrophage cell line.

-

RPMI-1640 medium (supplemented as above).

-

ALA-1 and a cytotoxic control drug (e.g., Podophyllotoxin).

-

Resazurin solution.

-

Sterile 96-well plates.

Procedure:

-

Seed J774A.1 macrophages in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

-

Replace the medium with fresh medium containing serial dilutions of ALA-1, using the same concentrations as in the amastigote assay.

-

Incubate the plate for 48 hours under the same conditions.

-

Add 20 µL of resazurin solution to each well and incubate for 2-4 hours.

-

Measure fluorescence as described in Protocol 2.1.

-

Calculate the percentage of cytotoxicity for each concentration relative to the untreated control cells.

-

Determine the CC50 value, which is the concentration that reduces cell viability by 50%.

Hypothetical Mechanism of Action of ALA-1

Based on preliminary in silico modeling and comparative analysis with known inhibitors, ALA-1 is hypothesized to act by inhibiting Pteridine Reductase 1 (PTR1). PTR1 is a key enzyme in the folate biosynthesis and salvage pathway of Leishmania, which is essential for parasite survival.[10] Inhibition of PTR1 disrupts the supply of essential reduced folates and biopterins, leading to parasite death.

Caption: Proposed mechanism of ALA-1 via inhibition of PTR1.

References

- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Antileishmanial High-Throughput Drug Screening Reveals Drug Candidates with New Scaffolds | PLOS Neglected Tropical Diseases [journals.plos.org]

- 5. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro evaluation of antileishmanial activity, mode of action and cellular response induced by vanillin synthetic derivatives against Leishmania species able to cause cutaneous and visceral leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. Evaluation of the Antileishmanial Activity of Some Benzimidazole Derivatives Using In Vitro and In Silico Techniques - PMC [pmc.ncbi.nlm.nih.gov]

"Antileishmanial agent-1" protocol for promastigote and amastigote assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leishmaniasis is a neglected tropical disease caused by protozoan parasites of the genus Leishmania. The disease presents in various clinical forms, ranging from cutaneous lesions to fatal visceral disease.[1] The current therapeutic options are limited by issues of toxicity, parasite resistance, and high cost.[1][2] Therefore, the discovery and development of new, effective, and safer antileishmanial agents are urgently needed. This document provides detailed protocols for the in vitro evaluation of "Antileishmanial agent-1" against the two main life cycle stages of the Leishmania parasite: the extracellular promastigote and the intracellular amastigote.

This compound: In Vitro Activity

This compound has demonstrated activity against Leishmania amazonensis. The inhibitory concentrations (IC50) for both parasite stages are summarized in the table below.

| Parameter | Value | Parasite Stage | Species |

| IC50 | 15.52 µM | Promastigote | L. amazonensis[3] |

| IC50 | 4.10 µM | Amastigote | L. amazonensis[3] |

Experimental Protocols

The following protocols describe the in vitro assays to determine the efficacy of this compound against Leishmania promastigotes and intracellular amastigotes.

Protocol 1: Promastigote Viability Assay

This assay determines the direct effect of the compound on the viability of the motile, extracellular promastigote stage of the parasite.

Materials:

-

Leishmania promastigotes (e.g., L. donovani, L. major, L. amazonensis) in logarithmic growth phase

-

Complete culture medium (e.g., M199 or RPMI-1640) supplemented with fetal bovine serum (FBS)

-

This compound

-

Reference drug (e.g., Amphotericin B)

-

96-well flat-bottom microtiter plates

-

Resazurin sodium salt solution or MTT reagent

-

Plate reader (spectrophotometer or fluorometer)

Procedure:

-

Parasite Culture: Culture Leishmania promastigotes in complete medium at 26°C until they reach the mid-logarithmic phase of growth.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

-

Assay Setup:

-

Seed the 96-well plates with promastigotes at a density of 1-2 x 10^6 cells/mL in a final volume of 100 µL per well.

-